molecular formula C10H19NO3 B1149308 tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate CAS No. 1330069-67-4

tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate

Cat. No. B1149308
CAS RN: 1330069-67-4
M. Wt: 201.266
InChI Key: CGZQRJSADXRRKN-SFYZADRCSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multiple steps, including enantioselective synthesis and key reactions like iodolactamization. For example, an enantioselective synthesis process for a closely related compound utilized iodolactamization as a pivotal step, highlighting the efficiency and specificity of such synthetic approaches in producing highly functionalized intermediates (Campbell et al., 2009). Other methods have included the transformation of amino protecting groups via tert-butyldimethylsilyl carbamates, showcasing the versatility of carbamate intermediates in organic synthesis (Sakaitani & Ohfune, 1990).

Molecular Structure Analysis

The crystal structure of similar carbamate compounds has been elucidated to confirm the relative substitution of the cyclopentane ring, which is crucial for understanding the reactivity and further applications of these intermediates (Ober et al., 2004). Such analyses are essential for the accurate prediction of reaction outcomes and the design of novel compounds.

Chemical Reactions and Properties

Carbamate compounds, including tert-butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate, participate in a wide range of chemical reactions, serving as key intermediates in the synthesis of biologically active molecules. For instance, the transformation of amino protecting groups through tert-butyldimethylsilyl carbamates demonstrates the chemical versatility of these compounds in synthesis (Sakaitani & Ohfune, 1990).

Scientific Research Applications

Enantioselective Synthesis

The compound tert-butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate is a significant intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, a key component in the study of genetic material and potential therapeutic agents. Its crystal structure confirms the relative substitution of the cyclopentane ring, aligning with the structure found in β-2-deoxyribosylamine (Ober, Marsch, Harms, & Carell, 2004).

Trace Level Genotoxic Impurity Characterization

In pharmaceutical research, characterizing and evaluating trace levels of genotoxic impurities is crucial for ensuring drug safety. A novel method using liquid chromatography-tandem mass spectrometry has been developed for well-characterized tert-butyl ((1S, 3R)-3-acetylcyclopentyl) Carbamate and tert-butyl (1S, 3R)-3-hydroxycyclopentyl) Carbamate genotoxic impurities in Bictegravir sodium, showcasing the compound's role in ensuring drug purity and safety (Puppala, Subbaiah, & Maheswaramma, 2022).

Intermediate in Biological Compounds

This compound serves as a critical intermediate in synthesizing various biologically active compounds, such as omisertinib (AZD9291), a medication used in cancer treatment. A rapid synthetic method for this compound has been established, contributing to more efficient production of therapeutic agents (Zhao, Guo, Lan, & Xu, 2017).

Synthesis of CCR2 Antagonists

An efficient enantioselective synthesis of this compound has been described as an essential intermediate for a series of potent CCR2 antagonists. The synthesis involves an iodolactamization step, highlighting its application in developing medications targeting inflammatory and autoimmune diseases (Campbell, Hassler, Ko, Voss, Guaciaro, Carter, & Cherney, 2009).

properties

IUPAC Name

tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8(7)12/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGZQRJSADXRRKN-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCC[C@@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

155837-16-4, 1330069-67-4
Record name rel-1,1-Dimethylethyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155837-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1330069-67-4
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